![molecular formula C19H20ClFN2O B1327356 3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-29-4](/img/structure/B1327356.png)
3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone
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Description
3-Chloro-4-fluoro-2-(4-methylpiperazinomethyl) benzophenone, also known as 3CF4MBP, is a synthetic compound that has been used for a variety of scientific applications, including organic synthesis and drug development. This compound has been studied extensively for its unique properties, which include its ability to act as a catalyst in organic synthesis, its ability to bind to other molecules, and its ability to act as a ligand in drug development.
Scientific Research Applications
Pharmaceutical Research: Tyrosinase Inhibition
This compound has been leveraged in the development of tyrosinase inhibitors, which are crucial in the treatment of skin pigmentation disorders and neurodegenerative diseases like Parkinson’s. The presence of the 3-chloro-4-fluorophenyl moiety has shown to enhance the inhibitory activity against tyrosinase from Agaricus bisporus, suggesting its potential in pharmaceutical applications .
Chemical Synthesis: Flavone and Xanthone Derivatives
The compound is utilized in the preparation of flavone and xanthone derivatives. These derivatives are important for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-15-4-2-3-5-16(15)19(24)14-6-7-18(21)17(20)12-14/h2-7,12H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUUSZYUQMIJQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643884 |
Source
|
Record name | (3-Chloro-4-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-29-4 |
Source
|
Record name | Methanone, (3-chloro-4-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-4-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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